molecular formula C10H17N3 B11807121 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine

1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine

Cat. No.: B11807121
M. Wt: 179.26 g/mol
InChI Key: CPDUUHIGVLEFQS-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine is a compound that features a cyclohexane ring bonded to a pyrazole ring with a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine typically involves the reaction of 1-methyl-1H-pyrazole with cyclohexanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-4-boronic acid: Used in organic synthesis and as a reagent in various chemical reactions.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Known for its applications in medicinal chemistry.

    1-Methyl-1H-pyrazole-4-yl)methanamine: Another derivative with potential biological activities.

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine stands out due to its unique combination of a cyclohexane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c1-13-8-9(7-12-13)10(11)5-3-2-4-6-10/h7-8H,2-6,11H2,1H3

InChI Key

CPDUUHIGVLEFQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2(CCCCC2)N

Origin of Product

United States

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